Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate
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Overview
Description
Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is characterized by its azo group, which is responsible for its distinctive chromophore properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate typically involves a multi-step process. The initial step often includes the diazotization of 8-acetamido-2-hydroxy-1-naphthylamine, followed by coupling with 4-hydroxyphenylsulphonyl)ethyl sulphate under controlled pH conditions. The reaction is usually carried out in an aqueous medium with the presence of sodium nitrite and hydrochloric acid to facilitate the diazotization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: The sulphonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property makes it useful as a redox indicator. The sulphonyl group enhances its solubility in water, facilitating its use in aqueous systems. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can be studied using various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-[(8-acetamido-2-hydroxy-1-naphthyl)azo]-5-chloro-4-hydroxybenzenesulfonate
- Sodium bis[n-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(2-)]chromate(1-)
Uniqueness
Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate is unique due to its specific structural configuration, which imparts distinct chromophore properties and solubility characteristics. Its ability to undergo a variety of chemical reactions makes it versatile for multiple applications in scientific research and industry.
Properties
CAS No. |
93904-45-1 |
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Molecular Formula |
C20H18N3NaO9S2 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate |
InChI |
InChI=1S/C20H19N3O9S2.Na/c1-12(24)21-15-4-2-3-13-5-7-18(26)20(19(13)15)23-22-16-11-14(6-8-17(16)25)33(27,28)10-9-32-34(29,30)31;/h2-8,11,25-26H,9-10H2,1H3,(H,21,24)(H,29,30,31);/q;+1/p-1 |
InChI Key |
JLNGXBGSVRPDNM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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